molecular formula C10H17NO B6512739 N-cyclopentylcyclobutanecarboxamide CAS No. 33582-89-7

N-cyclopentylcyclobutanecarboxamide

Cat. No. B6512739
CAS RN: 33582-89-7
M. Wt: 167.25 g/mol
InChI Key: QQJIIWUTLYIBBV-UHFFFAOYSA-N
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Description

“N-cyclopentylcyclobutanecarboxamide” is a compound that contains a cyclobutane ring and a cyclopentane ring . Cyclobutanes are increasingly used in medicinal chemistry due to their unique puckered structure, longer C−C bond lengths, increased C−C π-character, and relative chemical inertness for a highly strained carbocycle .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, cyclobutanes in general can be synthesized using improved methods that are now commercially available .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17NO . The cyclobutane ring in the compound contributes to its unique 3D structure .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 167.25 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided by PubChem .

Scientific Research Applications

Cyclobutanecarboxamide has a number of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including peptides, nucleotides, and carbohydrates. It has also been used in the synthesis of drugs, such as antibiotics and anti-cancer agents. Additionally, cyclobutanecarboxamide has been used in the study of enzyme inhibition, as well as in the study of enzyme-substrate complexes.

Mechanism of Action

Target of Action

N-Cyclopentylcyclobutanecarboxamide primarily targets the Alcohol dehydrogenase 1A in humans . Alcohol dehydrogenase 1A is an enzyme that plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

It is known that it interacts with its target, alcohol dehydrogenase 1a, leading to changes in the enzyme’s activity

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented. Given its target, it is plausible that it may influence pathways involving alcohol metabolism. Comprehensive studies are required to identify the exact pathways and their downstream effects .

Result of Action

Given its interaction with Alcohol dehydrogenase 1A, it may influence the metabolism of alcohols in the body . .

Advantages and Limitations for Lab Experiments

Cyclobutanecarboxamide has a number of advantages and limitations for lab experiments. One of the major advantages of using cyclobutanecarboxamide is that it is a relatively simple molecule to synthesize. Additionally, it has a number of biochemical and physiological effects, making it a useful tool in a variety of research areas. However, one of the major limitations of using cyclobutanecarboxamide is that it is relatively unstable and can be easily degraded by heat or light.

Future Directions

There are a number of potential future directions for the use of cyclobutanecarboxamide. One potential direction is the use of cyclobutanecarboxamide in the development of new drugs, such as antibiotics and anti-cancer agents. Additionally, cyclobutanecarboxamide could be used in the study of enzyme inhibition and enzyme-substrate complexes. Additionally, cyclobutanecarboxamide could be used in the study of gene expression and protein structure and function. Finally, cyclobutanecarboxamide could be used in the development of new synthetic methods, such as those involving peptides, nucleotides, and carbohydrates.

Synthesis Methods

Cyclobutanecarboxamide is typically synthesized via an N-alkylation reaction of cyclobutanecarboxylic acid with an alkyl halide. This reaction is typically conducted in the presence of a base, such as an alkoxide, and the product is isolated via distillation. Alternatively, cyclobutanecarboxamide can be synthesized via a condensation reaction between cyclobutanecarboxylic acid and an amine. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, and the product is isolated via distillation.

properties

IUPAC Name

N-cyclopentylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-10(8-4-3-5-8)11-9-6-1-2-7-9/h8-9H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJIIWUTLYIBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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